molecular formula C18H22N2O2 B6025501 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide

1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide

Cat. No. B6025501
M. Wt: 298.4 g/mol
InChI Key: FCOMFRNUTWRVLE-UHFFFAOYSA-N
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Description

1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide, also known as NAP, is a small molecule compound that has been extensively studied for its potential therapeutic applications. NAP belongs to a class of compounds called N-substituted polyamines, which have been shown to have a variety of biological activities.

Scientific Research Applications

Sigma(1) Receptor Binding and Activity

  • Selective Binding to Sigma Receptors: A study found that derivatives of methylpiperidines, including compounds similar to 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide, showed potent binding affinity to sigma(1) receptors. These compounds were proposed as tools for PET (Positron Emission Tomography) experiments and demonstrated antiproliferative activity in rat C6 glioma cells, indicating potential sigma(1) antagonist activity, which could be significant in tumor research and therapy (Berardi et al., 2005).

Histone Deacetylase (HDAC) Inhibition

  • Antiproliferative Activity Against Tumor Cells: A compound similar to this compound, described as a potent histone deacetylase (HDAC) inhibitor, showed good antiproliferative activity against various human tumor cell lines. The study highlighted its high in vivo clearance due to metabolism, revealing the importance of understanding the metabolic fate of such compounds (Fonsi et al., 2009).

Conformational Study and Synthesis

  • Synthesis and Conformational Analysis: Research on piperidine-fused benzoxazino- and quinazolinonaphthoxazines, which are structurally related to this compound, was conducted. The study involved synthesis and full conformational analysis, employing NMR spectroscopy and molecular modelling, which are crucial for understanding the properties of such compounds (Csütörtöki et al., 2012).

Radioligand Development

  • Potential PET Radioligands: A study synthesized carbon-11-labeled carboxamide derivatives, structurally similar to the compound , as potential PET radioligands for imaging of dopamine D3 receptors. This illustrates the potential of such compounds in neuroimaging and the study of neurological pathways (Gao et al., 2008).

Molecular Interaction Studies

  • Receptor Interaction Analysis: Research focusing on the interaction of antagonist compounds with CB1 cannabinoid receptors included structures similar to this compound. Such studies are essential in drug design and understanding how molecular structures interact with specific receptors (Shim et al., 2002).

properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-17-9-8-13(15-6-2-3-7-16(15)17)11-20-10-4-5-14(12-20)18(19)21/h2-3,6-9,14H,4-5,10-12H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOMFRNUTWRVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCCC(C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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